4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-(3-methoxypropyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-19-8-4-7-16-11(18)9-5-2-3-6-10(9)17-12(16)14-15-13(17)20/h2-3,5-6H,4,7-8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOFGESTKFLRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Final Assembly: The triazole and quinazoline rings are fused together through nucleophilic substitution reactions, often involving thiol groups to introduce the sulfanyl functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
Antihistaminic Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity. A related compound, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, demonstrated protective effects against histamine-induced bronchospasm in guinea pigs. This compound was found to be more potent than the standard antihistamine chlorpheniramine maleate while exhibiting lower sedation levels (10% compared to 25%) . This suggests that compounds like 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one could serve as prototypes for developing new antihistamines with improved safety profiles.
Antibacterial Activity
Studies have shown that derivatives of quinazolinones possess notable antibacterial properties. For instance, certain synthesized compounds demonstrated effective inhibition against Proteus vulgaris and Bacillus subtilis, with specific derivatives achieving zones of inhibition exceeding 1 cm . The potential of this compound in this context warrants further investigation into its structure-activity relationship to enhance its antibacterial efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process often includes cyclization reactions involving hydrazine derivatives and various electrophiles . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compounds.
Case Study 1: Antihistaminic Efficacy
In a controlled study involving guinea pigs, a series of triazoloquinazolinone derivatives were evaluated for their ability to mitigate histamine-induced bronchospasm. The compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was highlighted for its superior efficacy compared to traditional antihistamines. This study underscores the potential of similar compounds in treating allergic reactions without significant sedation .
Case Study 2: Antibacterial Screening
A systematic screening of synthesized quinazolinone derivatives revealed that certain compounds exhibited strong antibacterial activity against common pathogens. The results indicated that modifications in the molecular structure could enhance antibacterial potency significantly. The findings suggest that further exploration of the sulfanyl group in the triazoloquinazolinone structure could lead to the development of effective antibacterial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it induces apoptosis through the activation of caspases and disruption of mitochondrial function .
Comparison with Similar Compounds
Triazoloquinazolinone derivatives exhibit structural and functional diversity based on substitutions at positions 1 and 3. Below is a detailed comparison with key analogues:
Substituent Effects on Pharmacological Activity
Key Insights :
- Alkyl vs. Aromatic Substituents : The target compound’s 3-methoxypropyl group (alkyl chain) contrasts with phenyl or benzyl groups in analogues. Alkyl chains may improve solubility but reduce receptor binding compared to aromatic groups, as seen in H₁-antihistaminic derivatives .
- Sulfanyl Group Reactivity : The -SH group at position 1 enables regioselective S-substitution with electrophiles (e.g., alkyl halides), a feature shared with analogues like 4-methyl-1-thioxo derivatives . This reactivity is critical for prodrug design or further functionalization.
Physicochemical Properties
Key Insights :
- The target compound’s lower molecular weight (290.34 vs. 324–446 g/mol) and methoxypropyl chain suggest better pharmacokinetic profiles than bulkier analogues.
- LogP Trends : Aromatic substituents (e.g., 4-methoxyphenyl) increase lipophilicity, whereas alkyl chains (e.g., methoxypropyl) balance hydrophilicity .
Therapeutic Potential and Limitations
- Target Compound : While specific data are lacking, its scaffold is associated with kinase inhibition (Eg5) and antihistaminic activity . The methoxypropyl group may reduce CNS side effects compared to benzyl-substituted analogues .
- Limitations : Many analogues face challenges in solubility (e.g., 4-(4-fluorobenzyl) derivatives) or synthesis complexity (e.g., multi-step routes for 1-acyl derivatives) .
Biological Activity
The compound 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, focusing on its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring fused with a quinazoline moiety, which is known for conferring various pharmacological properties.
Antihistaminic Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant H1-antihistaminic activity . In studies involving guinea pigs, compounds similar to this compound demonstrated protective effects against histamine-induced bronchospasm. For instance, a related compound showed 71.91% protection , comparable to the standard chlorpheniramine maleate (71% protection) with minimal sedation effects (9%) .
Anticancer Activity
The anticancer potential of triazoloquinazolines has been explored in several studies. A set of synthesized derivatives was tested against various human cancer cell lines. Among these, certain compounds demonstrated cytotoxicity comparable to doxorubicin, with IC50 values ranging from 6.12 μM to 9.58 μM across different cell lines (HePG2, MCF-7, PC3, and HCT-116) . The mechanism of action appears to involve inhibition of histone acetyltransferase PCAF, which is crucial for cancer cell proliferation .
Study 1: Antihistaminic Efficacy
In a controlled study on conscious guinea pigs, several triazoloquinazolines were evaluated for their ability to prevent histamine-induced bronchospasm. The results indicated that compounds with structural similarities to this compound provided significant protection and reduced sedation compared to traditional treatments .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of triazoloquinazolines revealed that certain derivatives exhibited potent anticancer properties. For example, compound 21 from the series showed IC50 values that suggest strong activity against various cancer cell lines. This study utilized molecular docking simulations to confirm binding affinities and elucidate mechanisms of action .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | IC50 (μM) | Protection (%) | Sedation (%) |
|---|---|---|---|---|
| Triazoloquinazoline A | H1-antihistaminic | N/A | 71% | 30% |
| Triazoloquinazoline B | H1-antihistaminic | N/A | 71.91% | 9% |
| Compound 21 | Anticancer | 6.12 - 9.58 | N/A | N/A |
Q & A
Basic: What are the common synthetic routes for 4-(3-methoxypropyl)-1-sulfanyl-triazoloquinazolin-5-one derivatives?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
- Step 1 : Reacting a substituted quinazolinone precursor with hydrazine hydrate in n-butanol under reflux to form intermediate hydrazides .
- Step 2 : Cyclization using agents like KOH or anhydrous potassium carbonate in solvents such as dioxane, followed by acidification (e.g., HCl) to precipitate the product .
- Purification : Recrystallization from ethanol/benzene or dimethyl sulfoxide/water mixtures .
Key variables include reaction time (e.g., 39 hours for reflux) and substituent selection at the triazole ring, which influences yield and solubility .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation employs:
- Spectroscopy : NMR (¹H/¹³C) for functional group identification and IR for vibrational analysis (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs. For example, triazoloquinazolinones often exhibit planar aromatic systems with intermolecular hydrogen bonding .
- Elemental analysis : Validates empirical formula (C, H, N, S content) .
Crystallographic data can be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for cross-validation .
Advanced: How can computational methods predict biological activity and optimize derivatives?
Answer:
- Molecular docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. Docking scores correlate with antifungal potential .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity and stability .
- QSAR models : Link substituent effects (e.g., methoxypropyl vs. cycloheptyl groups) to bioactivity. For example, bulkier substituents may enhance membrane penetration .
Methodological validation requires coupling computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., sulfanyl vs. sulfonyl groups) drastically alter interactions with biological targets .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous), or microbial strains affect activity .
- Data normalization : Control for purity (e.g., HPLC ≥95%) and quantify cytotoxicity (e.g., MTT assays) to isolate compound-specific effects .
Systematic meta-analyses comparing substituent libraries (e.g., triazole vs. pyrazole hybrids) can identify trends .
Advanced: What experimental designs are critical for evaluating oxidation/reduction pathways?
Answer:
- Oxidation : Use H₂O₂ or KMnO₄ in acidic conditions to convert sulfanyl groups to sulfoxides/sulfones. Monitor via TLC or LC-MS .
- Reduction : Employ NaBH₄/LiAlH₄ to reduce disulfide bonds or nitro groups. Control temperature to avoid over-reduction .
- Kinetic studies : Track reaction progress using UV-Vis spectroscopy (e.g., absorbance at 270 nm for sulfoxide formation) .
Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize via XRD to confirm structural changes .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Answer:
- Lipophilicity : Introduce alkyl chains (e.g., methoxypropyl) to improve LogP values and blood-brain barrier penetration .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Solubility : Incorporate polar substituents (e.g., -OH, -NH₂) or formulate as salts (e.g., HCl) .
In silico ADMET tools (e.g., SwissADME) predict absorption and toxicity profiles before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
